2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a Z-configured benzylidene substituent at the 5-position. The 4-methylbenzylidene moiety (C₆H₄-CH₃ at the para position) and the 3-phenylpropanoic acid side chain distinguish it from related derivatives. The Z-configuration is critical for maintaining planarity and optimizing interactions with biological targets, such as enzymes or receptors . Its molecular formula is C₂₀H₁₇NO₃S₂, with a molar mass of 383.48 g/mol. The phenylpropanoic acid group enhances solubility in polar solvents and may facilitate hydrogen bonding in biological systems .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-13-7-9-15(10-8-13)12-17-18(22)21(20(25)26-17)16(19(23)24)11-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,23,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJOLBLDGBXFNU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-3-phenylpropanoic acid under basic conditions to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl and benzylidene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its derivatives are explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The thiazolidinone ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to the desired biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogs include:
Benzylidene substituents : Position (para, meta, ortho) and functional groups (methyl, chloro, methoxy, allyloxy).
Side chain modifications: Propanoic acid, acetic acid, acetamide, or heterocyclic extensions.
Stereochemistry : Z vs. E configurations at the 5-position.
Data Table: Structural and Physicochemical Comparisons
*Predicted based on analogs.
Key Findings
Substituent Effects: Electron-donating groups (e.g., 4-methyl, 4-methoxy) increase electron density on the benzylidene ring, enhancing π-π stacking with aromatic residues in target proteins . Electron-withdrawing groups (e.g., 4-chloro) improve metabolic stability but may reduce solubility .
Side Chain Impact: Phenylpropanoic acid (target compound) offers greater conformational flexibility and hydrogen-bonding capacity than shorter chains (e.g., acetic acid in ). Acetamide derivatives (e.g., ) exhibit improved lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Stereochemistry: The Z-configuration at the 5-position is conserved across active analogs, as confirmed by X-ray crystallography . E-isomers show diminished activity due to non-planar geometries .
Biological Activity :
- Compounds with 4-methoxy or 3,4-dimethoxy substituents (e.g., ) demonstrate potent antifungal activity (MIC: 2–8 µg/mL against Candida albicans).
- Chlorinated derivatives (e.g., ) are theorized to target bacterial thioredoxin reductase due to electrophilic sulfur-thioxo interactions.
Crystallographic and Computational Insights
- Crystal structures (e.g., ) reveal planar thiazolidinone cores with intermolecular C–H···S hydrogen bonds stabilizing the lattice.
- Density Functional Theory (DFT) studies predict the target compound’s HOMO-LUMO gap (~4.2 eV) aligns with analogs, suggesting similar redox reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
